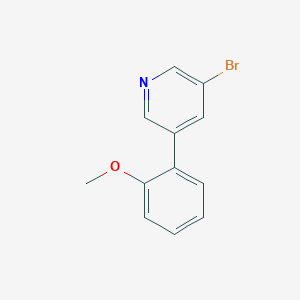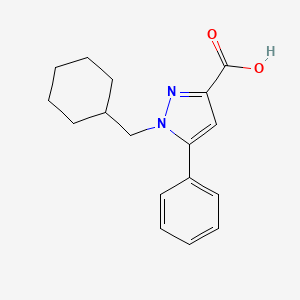
2,2-Dimethyl-1,2,5,6-tetrahydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-2,3-dihydro-1H-pyrazine is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with two methyl groups attached at the 6th position and a dihydro structure, indicating partial saturation of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-2,3-dihydro-1H-pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminobutane with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrazine ring.
Industrial Production Methods: Industrial production of 6,6-dimethyl-2,3-dihydro-1H-pyrazine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-dimethylpyrazine.
Reduction: Reduction reactions can further saturate the ring, leading to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 6,6-Dimethylpyrazine.
Reduction: Fully hydrogenated pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Applications De Recherche Scientifique
6,6-Dimethyl-2,3-dihydro-1H-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-2,3-dihydro-1H-pyrazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
6,6-Dimethylpyrazine: Lacks the dihydro structure, making it more aromatic and less reactive.
2,3-Dihydro-1H-pyrazine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Pyrazine: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine is unique due to the presence of both methyl groups and the dihydro structure. This combination imparts specific chemical properties, such as increased stability and distinct reactivity patterns, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
6,6-dimethyl-2,3-dihydro-1H-pyrazine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-7-3-4-8-6/h5,8H,3-4H2,1-2H3 |
Clé InChI |
CTZVYIJJRBEMRT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=NCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)









![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
